2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole
描述
2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 41491-53-6) is a five-membered heterocyclic compound featuring a bromine atom at the meta position of the phenyl ring and a methyl group at position 5 of the oxadiazole core. This compound is synthesized via cyclization reactions involving substituted tetrazoles and carboxylic acid derivatives, as exemplified by protocols yielding 36–88% purity depending on substituents and conditions . Its structure is confirmed by NMR data, such as a singlet at δ 2.06 ppm for the methyl group in CDCl3 . The bromophenyl group enhances electronic effects, while the methyl group contributes to lipophilicity, making it a versatile scaffold in medicinal chemistry and materials science .
属性
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFORTEWAPHTQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650323 | |
| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41491-53-6 | |
| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Method 1: Cyclization with Tert-Butyl Nitrite
One of the prominent methods involves using tert-butyl nitrite in conjunction with copper(II) bromide as a catalyst. The following steps outline this method:
Reagents :
- Tert-butyl nitrite (4.7 g)
- 5-methyl-1,3,4-oxadiazol-2-amine (2 g)
- Copper(II) bromide (6.7 g)
- Acetonitrile as solvent
-
- The mixture is stirred at 0 °C under a nitrogen atmosphere.
- The temperature is then raised to 65 °C and maintained for three hours.
- Post-reaction, the mixture is diluted with water and extracted with ethyl acetate.
- The organic layers are washed, dried, and concentrated under vacuum.
- Final purification is achieved through column chromatography.
Yield : Approximately 31% yield of the desired compound as a yellow solid.
Method 2: Hydrazine Derivative Approach
Another effective route involves the use of hydrazine derivatives:
Reagents :
- Benzohydrazide
- Nitroethane
- Polyphosphoric acid as a dehydrating agent
-
- The benzohydrazide is reacted with nitroethane in polyphosphoric acid at elevated temperatures (70–110 °C).
- After completion, the product is isolated through filtration and recrystallization.
This method typically yields a range of substituted oxadiazoles depending on the specific conditions employed.
Reaction Conditions Analysis
The preparation methods vary significantly in terms of reaction conditions:
| Method | Temperature Range | Reaction Time | Yield | Key Features |
|---|---|---|---|---|
| Tert-butyl Nitrite | 0 to 65 °C | ~3 hours | ~31% | Uses copper(II) bromide as a catalyst |
| Hydrazine Derivative | 70 to 110 °C | Variable | Varies | Utilizes polyphosphoric acid for dehydration |
科学研究应用
Anticancer Applications
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The following table summarizes key findings regarding its anticancer activity:
These studies indicate that the compound exhibits potent activity against multiple cancer types, with specific derivatives showing selectivity towards certain cell lines.
Anti-inflammatory Applications
The anti-inflammatory properties of oxadiazole derivatives have been well-documented. Research indicates that compounds like this compound can reduce inflammation effectively:
| Study Reference | Model Used | Effectiveness (%) | Comparison Drug |
|---|---|---|---|
| Carrageenan-induced paw swelling in rats | 33 - 62 | Indomethacin (64.3%) | |
| Analgesic activity in rats | 44 - 71 | Acetylsalicylic acid (63.2%) |
The presence of specific substituents on the oxadiazole ring was found to enhance anti-inflammatory activity, making these compounds promising candidates for further development.
Antimicrobial Properties
Research has also explored the antimicrobial potential of oxadiazole derivatives. For instance, studies have indicated that certain derivatives exhibit activity against various bacterial strains:
| Study Reference | Bacterial Strains Tested | Activity Level |
|---|---|---|
| E. coli, P. aeruginosa | Good activity | |
| S. aureus | Moderate activity |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
作用机制
The mechanism by which 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
相似化合物的比较
Comparison with Structural Analogs
Substituent Position Variations
- 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (3g) : The para-bromine substitution (vs. meta) alters electronic distribution, evidenced by upfield shifts in NMR (δ 7.79–7.51 ppm for aromatic protons). This positional isomer shows higher synthetic yields (78%) compared to meta-substituted derivatives, suggesting steric or electronic advantages in cyclization .
- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole: A regioisomer with a 1,2,4-oxadiazole core. 3.1 for 1,3,4-oxadiazole derivatives) .
Functional Group Modifications
- 2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) : Replacement of bromophenyl with bromothiophene introduces sulfur-based π-conjugation, enhancing fluorescence properties. However, the 4-methoxyphenyl group increases polar surface area (PSA: 45 Ų vs. 32 Ų for the target compound), reducing membrane permeability .
- 2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h) : The electron-withdrawing CF3 group elevates electrophilicity, improving reactivity in cross-coupling reactions. NMR data (δ 8.07–7.96 ppm) reflect deshielded aromatic protons due to strong inductive effects .
Halogenation and Bioactivity
- 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole : Dual halogenation (Br and F) increases molecular weight (MW: 299.1 vs. 239.1 for the target compound) and logP (3.5 vs. 2.9), enhancing blood-brain barrier penetration but risking hepatotoxicity .
- 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole : Incorporation of sulfinyl and benzofuran groups confers potent glycogen synthase kinase-3β (GSK-3β) inhibition (IC50: 12 nM) due to hydrogen bonding with ATP-binding pockets, a feature absent in the bromophenyl analog .
Physicochemical and Pharmacokinetic Properties
生物活性
2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is an organic compound notable for its complex structure and potential biological applications. Its unique combination of a bromine atom, a nitrophenyl group, and a dihydroxypropyl moiety suggests diverse interactions within biological systems. This article explores the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H13BrN2O5
- Molecular Weight : 333.1353 g/mol
- CAS Number : 40027-72-3
The biological activity of 2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the nitrophenyl group may facilitate interactions with various enzymes or receptors involved in metabolic pathways.
Antimicrobial Properties
Research indicates that compounds similar to 2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide exhibit antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit bacterial protein synthesis, suggesting potential applications as antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in biosynthetic pathways or metabolic processes critical for pathogen survival. This inhibition can lead to reduced growth rates of target microorganisms .
Case Studies
A notable study explored the use of 2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide in vitro against various bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ampicillin | 16 |
| S. aureus | 64 | Vancomycin | 32 |
This table illustrates the potential of the compound as an antimicrobial agent.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that 2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further research is needed to fully elucidate its safety profile and any potential side effects .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates. For example, bromomethyl-substituted oxadiazoles are typically prepared by refluxing precursors like hydrazides with HBr/acetic acid or using coupling agents such as POCl₃. Key steps include monitoring reaction progress via TLC and purifying via column chromatography using hexane/ethyl acetate gradients. Evidence from analogous compounds (e.g., 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole) suggests yields of ~60–75% under these conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point (mp) : Compare experimental mp (e.g., 167–169°C for similar oxadiazoles) with literature values to assess purity .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methyl group at δ 2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrN₂O: calc. 255.97, observed 255.96) .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like glycogen synthase kinase-3β (GSK-3β) using ATP-competitive assays, as oxadiazoles are known kinase inhibitors. IC₅₀ values can guide SAR studies .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM to evaluate therapeutic potential .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies (e.g., HOMO = −6.2 eV, LUMO = −2.4 eV for analogous compounds) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF enhance nucleophilic substitution at the bromine site) .
Q. What strategies address crystallographic disorder in 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to improve crystal quality.
- Refinement Tools : Apply SHELXL for anisotropic displacement parameters and constrain planar fragments (e.g., oxadiazole ring) to mitigate disorder .
Q. How to reconcile conflicting bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (pH, temperature) and normalize data using controls like staurosporine for kinase assays .
- Structural Probes : Use X-ray crystallography or docking (e.g., AutoDock Vina) to identify binding pose variations caused by substituent steric effects .
Q. What advanced techniques elucidate electron distribution in the bromophenyl moiety?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Measure Br 3d binding energy (~70 eV) to assess electronic effects of the substituent .
- NMR Relaxation Studies : Analyze ¹H T₁ relaxation times to map electron density around the bromine atom .
Methodological Considerations Table
Key Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
